MMP-9 Inhibitor I, with the chemical identifier CAS 1177749-58-4, is a potent and reversible inhibitor specifically targeting matrix metalloproteinase-9. This compound is recognized for its high selectivity and efficacy, making it a significant tool in biochemical research and potential therapeutic applications. The compound exhibits an inhibitory concentration (IC₅₀) of 5 nanomolar, indicating its strong affinity for the target enzyme. Additionally, at higher concentrations, it can inhibit other metalloproteinases such as MMP-1 and MMP-13, with IC₅₀ values of 1.05 micromolar and 113 nanomolar, respectively .
MMP-9 Inhibitor I is classified as a synthetic small molecule designed to inhibit the activity of matrix metalloproteinases, particularly MMP-9. This enzyme plays a crucial role in various physiological and pathological processes, including tissue remodeling, inflammation, and cancer metastasis. The compound is derived from a series of hydroxamic acid derivatives that have been developed to enhance selectivity and minimize side effects associated with earlier generations of matrix metalloproteinase inhibitors .
The synthesis of MMP-9 Inhibitor I involves several key steps typically associated with the preparation of hydroxamic acid derivatives. The process begins with the reaction of appropriate amines with carboxylic acids to form amides, which are then converted into hydroxamic acids through a reaction with hydroxylamine.
The synthesis generally requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are often employed to monitor the progress of the reactions and assess the purity of the synthesized compounds .
MMP-9 Inhibitor I features a complex molecular structure characterized by a hydroxamic acid functional group, which is critical for its inhibitory activity against metalloproteinases. The empirical formula for this compound is C₂₇H₃₃N₃O₅S.
The three-dimensional conformation can be analyzed using X-ray crystallography or nuclear magnetic resonance spectroscopy to determine how the inhibitor interacts with the active site of matrix metalloproteinase-9. The binding interactions often involve coordination with the catalytic zinc ion present in the enzyme's active site .
The primary reaction mechanism involves the chelation of the zinc ion in the active site of MMP-9 by the hydroxamic acid moiety of MMP-9 Inhibitor I. This interaction prevents substrate access to the catalytic site, effectively inhibiting the proteolytic activity of the enzyme.
The binding affinity can be quantified through various assays, including enzyme kinetics studies that measure changes in substrate turnover rates in the presence of varying concentrations of MMP-9 Inhibitor I. Molecular docking studies can also provide insights into specific interactions between the inhibitor and enzyme .
MMP-9 Inhibitor I functions by binding to the active site of matrix metalloproteinase-9, forming a stable complex that prevents substrate cleavage. The binding involves multiple interactions including hydrogen bonds and hydrophobic contacts that stabilize the inhibitor within the active site.
Studies have shown that effective inhibition requires not only binding to the zinc ion but also interactions with surrounding amino acid residues that contribute to substrate specificity and enzymatic activity .
MMP-9 Inhibitor I is described as a cell-permeable compound, indicating its ability to cross cellular membranes easily. This property enhances its potential therapeutic applications.
The compound exhibits stability under physiological conditions but may require specific storage conditions to maintain its integrity over time. Solubility profiles indicate favorable characteristics for both aqueous and organic solvents, facilitating its use in various experimental setups .
MMP-9 Inhibitor I has significant scientific applications primarily in cancer research due to its role in inhibiting tumor invasion and metastasis mediated by matrix metalloproteinase-9. Additionally, it is utilized in studies investigating inflammatory diseases where MMP-9 contributes to pathogenesis. The compound's ability to selectively inhibit MMP-9 while sparing other metalloproteinases makes it an attractive candidate for further development into therapeutics aimed at treating various diseases associated with aberrant MMP activity .
Matrix Metalloproteinase-9 (MMP-9), a zinc-dependent endopeptidase, stands as a critical mediator of extracellular matrix (ECM) dynamics across physiological and pathological states. This gelatinase, characterized by its complex multidomain structure featuring fibronectin type II repeats and a catalytic zinc-binding motif (HEXXHXXGXXH), exhibits substrate specificity for denatured collagens (gelatins), elastin, and basement membrane components like collagen IV [2] [6]. Its activity is tightly regulated at transcriptional, translational, and post-translational levels, with dysregulation implicated in a spectrum of chronic diseases. MMP-9’s pathophysiological significance stems from its ability to orchestrate tissue remodeling, modulate inflammatory cascades, and process bioactive molecules such as cytokines and growth factors. The development of MMP-9 inhibitors represents a targeted therapeutic strategy aimed at restoring proteolytic balance in conditions where MMP-9 overexpression drives disease progression [1] [6].
MMP-9 serves as a master regulator of ECM homeostasis, with its dysregulation directly contributing to fibrotic degeneration across multiple organ systems. In hepatic fibrosis, MMP-9 exhibits a dualistic role: early-phase upregulation degrades normal ECM to facilitate inflammatory cell infiltration, while chronic overexpression paradoxically activates hepatic stellate cells (HSCs), perpetuating collagen deposition via TGF-β1 and STAT3 signaling pathways [1] [9]. Cardiac fibrosis studies reveal analogous mechanisms, where MMP-9 activity disrupts the equilibrium between ECM synthesis (mediated by TIMP-1) and degradation, leading to aberrant collagen accumulation and myocardial stiffening [8] [9]. Pulmonary fibrosis models further demonstrate MMP-9’s capacity to modulate epithelial-mesenchymal transition (EndoMT), accelerating fibroblast proliferation and collagen I/III deposition in idiopathic pulmonary fibrosis (IPF) [1].
Atherosclerotic plaque vulnerability represents another critical pathological consequence of MMP-9-mediated ECM remodeling. Within atherosclerotic lesions, macrophage-derived MMP-9 degrades the fibrous cap’s structural collagens, particularly types IV and V, weakening plaque integrity. Concurrently, MMP-9 processes cytokines like IL-1β and TNF-α, amplifying vascular inflammation. Clinical validations confirm elevated serum MMP-9 levels correlate with plaque instability in acute coronary syndromes [4] [8].
Table 1: MMP-9 in ECM Remodeling and Associated Pathologies
Pathological Context | Molecular Mechanism | ECM Components Affected | Downstream Effects |
---|---|---|---|
Hepatic Fibrosis | HSC activation via TGF-β/STAT3 | Collagen I, III, IV | Portal hypertension, liver dysfunction |
Cardiac Fibrosis | TIMP-1/MMP-9 imbalance post-MI | Collagen I, fibronectin | Myocardial stiffness, arrhythmias |
Atherosclerosis | Cap collagen degradation, cytokine activation | Collagen IV, V, elastin | Plaque rupture, thrombosis |
Pulmonary Fibrosis | EndoMT induction, fibroblast proliferation | Collagen I, III, tenascin | Respiratory failure |
In oncology, MMP-9 overexpression constitutes a hallmark of aggressive disease, directly enabling tumor invasion and metastatic dissemination. The protease facilitates basement membrane breaching through precise cleavage of collagen IV—a core structural component. In colorectal cancer (CRC), tumor-associated neutrophils secrete MMP-9, which degrades the submucosal collagen matrix, allowing carcinoma cells to intravasate into circulation. Molecular studies confirm that CRC cells with high MMP-9 expression exhibit 3.7-fold increased invasiveness in Boyden chamber assays compared to MMP-9-negative lines [2] [10].
Angiogenesis represents another MMP-9-dependent oncogenic process. MMP-9 liberates sequestered vascular endothelial growth factor (VEGF) from the ECM and processes latent TGF-β into its bioactive form, stimulating endothelial cell proliferation and tube formation. In thyroid carcinoma, MMP-9 overexpression correlates with microvessel density (r=0.82, p<0.001), confirming its pro-angiogenic role. Notably, MMP-9 also generates endogenous angiogenesis inhibitors like endostatin through collagen XVIII cleavage, revealing context-dependent functionality [5] [6].
Therapeutic targeting of MMP-9 in cancer has evolved toward precision inhibition. Early broad-spectrum MMP inhibitors (e.g., marimastat) failed clinically due to musculoskeletal toxicity and lack of selectivity. Current strategies exploit structural features unique to MMP-9’s S1′ pocket to design specific inhibitors. Natural compounds like epigallocatechin-3-gallate (EGCG) from green tea demonstrate efficacy by binding MMP-9’s propeptide domain (Kd=12.3μM), suppressing invasion in nasopharyngeal carcinoma models by 68% at 30μM [5] [6]. Synthetic inhibitors incorporating pyrimidine-trione scaffolds achieve nanomolar IC50 values by chelating the catalytic zinc ion while occupying the hydrophobic S1′ subsite [6].
Table 2: MMP-9 in Tumor Progression: Mechanisms and Inhibition Strategies
Cancer Type | Invasion/Metastasis Mechanism | Angiogenesis Role | Inhibitory Approaches |
---|---|---|---|
Colorectal Cancer | Collagen IV degradation, neutrophil synergy | VEGF liberation, endothelial migration | Synthetic zinc-chelators (IC50: 15nM) |
Thyroid Carcinoma | EMT induction via Snail/Slug | MMP-9/TIMP-1 ratio correlates with microvessel density | Natural polyphenols (EGCG) |
Prostate Cancer | Laminin degradation, perineural invasion | PDGF-BB processing | siRNA nanoparticles (70% knockdown) |
Glioblastoma | Blood-brain barrier disruption | Angiostatin generation | Allosteric hemopexin-domain blockers |
Neurological Dysfunction: MMP-9’s proteolytic activity at the neurovascular unit underpins its involvement in neuropsychiatric and cerebrovascular disorders. In early-phase psychosis, elevated plasma MMP-9 activity (p<0.0002) correlates with hippocampal extracellular free water accumulation—a diffusion MRI biomarker of neuroinflammation and edema. This microstructural disruption associates with working memory deficits (r=-0.71, p<0.01) and processing speed impairment, suggesting MMP-9-mediated blood-brain barrier (BBB) dysfunction enables neuroimmune crosstalk [7]. Ischemic stroke models further demonstrate MMP-9’s dual role: acute post-stroke MMP-9 surge degrades tight junction proteins (claudin-5, occludin), exacerbating vasogenic edema, while delayed expression contributes to synaptic remodeling. Inhibitor studies confirm that MMP-9 knockout reduces infarct volume by 43% in murine middle cerebral artery occlusion models [3] [7].
Cardiovascular Pathologies: MMP-9 serves as a proximal biomarker in post-myocardial infarction (MI) remodeling, with plasma levels predicting left ventricular (LV) dilation (AUC=0.88). Post-MI, neutrophil-derived MMP-9 activates IL-6 and cleaves laminin/collagen networks, enabling inflammatory cell infiltration into the infarct zone. This ECM degradation transitions to maladaptive fibrosis via TIMP-1/MMP-9 imbalance, driving LV wall thinning and systolic dysfunction [4] [8]. In aortic aneurysms, macrophage MMP-9 degrades medial elastin lamellae, while adventitial fibroblasts produce MMP-9 in response to angiotensin II signaling, creating a feed-forward loop of matrix destruction [8].
Table 3: Cardiovascular Implications of MMP-9 Dysregulation
Disorder | MMP-9 Source | Matrix Targets | Functional Consequences |
---|---|---|---|
Myocardial Infarction | Neutrophils, cardiomyocytes | Laminin, collagen I/III | LV dilation, systolic dysfunction |
Atherosclerotic Plaque Rupture | Macrophages, foam cells | Collagen IV/V, elastin | Acute coronary syndromes |
Aortic Aneurysm | Adventitial fibroblasts | Elastin, fibrillin | Aortic dissection, rupture |
Diabetic Cardiomyopathy | Cardiac fibroblasts | Fibronectin, perlecan | Myocyte uncoupling, arrhythmias |
Therapeutic targeting of MMP-9 in these disorders focuses on spatiotemporal inhibition. In stroke, delayed MMP-9 inhibition (≥24h post-event) preserves neurovascular integrity without impairing recovery. Cardiovascular approaches leverage existing medications with incidental MMP-9 modulatory effects—statins reduce MMP-9 by 32% via RhoA pathway suppression, while ACE inhibitors attenuate angiotensin II-induced MMP-9 transcription [4] [8]. Novel CNS-penetrant inhibitors like ND-336 specifically target MMP-9’s catalytic domain, reducing hippocampal free water and improving cognition in psychosis models [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7